N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine
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Overview
Description
N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine is a chemical compound with the molecular formula C19H26N2. It is known for its applications in chemical synthesis and research. This compound features a benzyl group, a dimethylamino group, and a phenylprop-2-enyl group attached to an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and (E)-2-methyl-3-phenylprop-2-enyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylprop-2-enyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler diamine with similar reactivity but lacking the benzyl and phenylprop-2-enyl groups.
N-benzyl-N,N-dimethylethylenediamine: Similar structure but without the phenylprop-2-enyl group.
Tripelennamine: A related compound with a pyridinyl group instead of the phenylprop-2-enyl group.
Uniqueness
N’-benzyl-N,N-dimethyl-N’-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine is unique due to the presence of both benzyl and phenylprop-2-enyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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